N-Pyrrolidino etonitazene, also referred to as etonitazepyne, is a novel synthetic opioid belonging to the 2-benzylbenzimidazole class, which includes other compounds like etonitazene. This compound has garnered attention due to its high potency and structural similarities to existing opioids, making it a significant subject of research in pharmacology and toxicology. It was first reported in May 2021 and has since been identified in various forensic cases, highlighting its emergence as a new psychoactive substance.
N-Pyrrolidino etonitazene is classified under the category of synthetic opioids and is structurally distinct from traditional opioids like morphine and fentanyl. Its chemical structure features a pyrrolidino group at the 1-position of the benzimidazole ring, differentiating it from other analogues that typically contain diethylaminoethyl substitutions. The compound's molecular formula is with a molecular weight of approximately 394.47 g/mol .
The synthesis of N-Pyrrolidino etonitazene has not been extensively documented in the literature, but it is believed to follow established synthetic routes similar to those used for its analogues, particularly etonitazene. The synthesis generally involves:
The ease of synthesis suggests that N-Pyrrolidino etonitazene can be manufactured without requiring regulated precursors, making it potentially accessible for illicit production.
The molecular structure of N-Pyrrolidino etonitazene can be represented as follows:
While specific chemical reactions involving N-Pyrrolidino etonitazene have not been widely reported, its reactivity can be inferred based on its structural analogues:
The pharmacological profile of N-Pyrrolidino etonitazene suggests that it operates primarily through mu-opioid receptor agonism. This mechanism is characteristic of many synthetic opioids:
N-Pyrrolidino etonitazene's primary applications lie within forensic science and toxicology:
The 2-benzylbenzimidazole core was first synthesized during pharmaceutical research in the 1950s, yielding prototype compounds such as etonitazene and clonitazene. Despite demonstrating potent µ-opioid receptor (MOR) agonist activity, none achieved clinical approval due to safety concerns [5]. For decades, these molecules remained obscure outside pharmacological research until 2019–2020, when clandestine laboratories exploited historical literature to manufacture nitazene analogs for illicit markets [5]. This resurgence coincided with global scheduling actions against fentanyl analogs, positioning nitazenes as chemically distinct alternatives capable of circumventing legal restrictions [4] [6]. Early detections of isotonitazene and metonitazene paved the way for derivatives like N-Pyrrolidino etonitazene, which exhibits enhanced receptor affinity and stability [7].
Table 1: Chronology of Key Nitazene Emergence Events
Year | Event | Significance | |
---|---|---|---|
1950s | Development of etonitazene by pharmaceutical researchers | First 2-benzylbenzimidazole opioid template | |
2019 | Isotonitazene identified in European and North American drug supplies | First major nitazene analog in illicit markets | |
2020 | Metonitazene detected in forensic casework | Confirmed in >20 overdose fatalities | |
2021 N-Pyrrolidino etonitazene linked to U.S. overdoses | Associated with 8 medicolegal deaths by mid-2021 | ||
2023 | DEA places N-Pyrrolidino etonitazene in Schedule I | Classified as an imminent public health hazard | [4] |
N-Pyrrolidino etonitazene belongs to a structurally diversified class of synthetic opioids characterized by a benzimidazole backbone substituted at the 1- and 2-positions. Its core scaffold comprises:
This molecular architecture diverges fundamentally from fentanyl’s phenylpiperidine template, conferring distinct biochemical properties. The pyrrolidine ring substitution—replacing traditional diethylamino groups—enhances lipophilicity and MOR binding kinetics relative to earlier nitazenes like isotonitazene [7]. Analog variation primarily occurs through:
Table 2: Structural Comparison of Representative Nitazene Analogs
Compound | R¹ (5-position) | R² (benzyl) | R³ (N-substituent) | Relative Potency (vs. Morphine) | |
---|---|---|---|---|---|
Etonitazene | NO₂ | H | Diethylaminoethyl | 1,000–1,500x | |
Isotonitazene | NO₂ | H | Diethylaminoethyl | 500x | |
Protonitazene | NO₂ | OCH₂CH₂CH₃ | Diethylaminoethyl | 200x | |
N-Pyrrolidino etonitazene | NO₂ | OCH₂CH₃ | Pyrrolidinylethyl | >2,000x | [2] [7] |
N-Pyrrolidino protonitazene | NO₂ | OCH₂CH₂CH₃ | Pyrrolidinylethyl | ~1,500x (est.) | [6] |
The scheduling of fentanyl analogs in 2018 catalyzed the systematic development of nitazenes as regulatory-resistant alternatives. N-Pyrrolidino etonitazene emerged as a pivotal compound within this landscape due to three intersecting factors:
Table 3: Analytical Prevalence in Selected Surveillance Systems (2023–2024)
Program/Region | Samples Containing Nitazenes | N-Pyrrolidino Etonitazene Detection | Common Adulterants | |
---|---|---|---|---|
RaDAR (U.S., Feb 2024) | 1.1% of 182 samples | 1 East Coast sample (xylazine present) | Xylazine (100%), fentanyl (0%) | [8] |
CFSRE (U.S./U.K.) | 20 forensic cases (2023) | Not quantified | Polysubstance in 100% of cases | [6] |
DEA Case Reports (2021) | 44 nitazene-related fatalities | 8 specific cases | Multiple benzimidazole opioids | [4] |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.: